5-benzyl-1-methyl-N-nitro-1,3,5-triazinan-2-imine
Description
Structure
3D Structure
Properties
CAS No. |
141856-57-7 |
|---|---|
Molecular Formula |
C11H15N5O2 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-(3-benzyl-1-methyl-2,4-dihydro-1,3,5-triazin-6-yl)nitramide |
InChI |
InChI=1S/C11H15N5O2/c1-14-9-15(7-10-5-3-2-4-6-10)8-12-11(14)13-16(17)18/h2-6H,7-9H2,1H3,(H,12,13) |
InChI Key |
MZWBOWAWUNHSDJ-UHFFFAOYSA-N |
SMILES |
CN1CN(CNC1=N[N+](=O)[O-])CC2=CC=CC=C2 |
Isomeric SMILES |
CN\1CN(CN/C1=N/[N+](=O)[O-])CC2=CC=CC=C2 |
Canonical SMILES |
CN1CN(CN=C1N[N+](=O)[O-])CC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Structural Elucidation and Characterization of 5 Benzyl 1 Methyl N Nitro 1,3,5 Triazinan 2 Imine
Spectroscopic Analysis Methodologies
Spectroscopic techniques are fundamental in confirming the identity and purity of 5-benzyl-1-methyl-N-nitro-1,3,5-triazinan-2-imine. While detailed spectral data for this specific compound are not widely published, the characterization of related 1,3,5-triazine (B166579) derivatives provides a strong basis for interpreting its spectroscopic features. chim.itnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of the title compound, distinct signals corresponding to the various proton environments are expected. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the downfield region (approximately 7.2-7.4 ppm). The methylene (B1212753) protons of the benzyl group (Ar-CH₂-) and the methylene protons within the triazinane ring (-N-CH₂-N-) would likely produce signals in the range of 4.0-5.0 ppm. The methyl group protons (-N-CH₃) would be expected to generate a singlet in the upfield region, typically around 2.8-3.2 ppm.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the phenyl ring are expected to resonate in the 127-140 ppm range. The methylene carbons of the benzyl and triazinane ring moieties would appear further upfield, while the methyl carbon would be found at the highest field. The carbon atom of the C=N imine group would be significantly deshielded, appearing at a lower field. The structural confirmation of similar N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide has been achieved using these NMR techniques. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₁₁H₁₅N₅O₂, the expected monoisotopic mass is 249.12257 g/mol . HRMS analysis would aim to find a molecular ion peak corresponding to this value, confirming the compound's elemental formula and molecular weight. researchgate.net This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. For the title compound and related structures, key vibrational bands would be anticipated. researchgate.net For instance, N-H stretching vibrations typically appear in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic benzyl group and the aliphatic methyl and methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong absorption band corresponding to the C=N stretching of the imine group would be expected around 1640-1690 cm⁻¹. Furthermore, the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would produce intense bands, typically near 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
X-ray Crystallographic Analysis for Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net
Determination of Crystal System and Space Group
X-ray crystallographic analysis of (E)-5-benzyl-1-methyl-N-nitro-1,3,5-triazinan-2-imine has shown that the compound crystallizes in the monoclinic system. researchgate.netnih.gov The specific space group was determined to be P2₁/c. researchgate.net These parameters define the symmetry and the arrangement of the molecules within the crystal lattice.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₅N₅O₂ |
| Formula Weight | 249.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.293 (3) |
| b (Å) | 6.7769 (14) |
| c (Å) | 14.858 (3) |
| β (°) | 107.36 (3) |
| Volume (ų) | 1181.5 (4) |
| Z | 4 |
Data sourced from Acta Crystallographica Section E, 2010. researchgate.net
Analysis of Bond Lengths and Angles within the 1,3,5-Triazinane (B94176) Ring System
The intramolecular distances within the triazinane ring are consistent with established values for similar chemical environments. The carbon-nitrogen bond lengths exhibit typical single and double bond characteristics, influenced by the electron-withdrawing nitro group and the exocyclic imine functionality.
Below is a detailed table of the bond lengths within the 1,3,5-triazinane ring system.
| Bond | Length (Å) |
| N1—C2 | 1.381 (2) |
| N1—C6 | 1.464 (2) |
| N1—C1 | 1.460 (2) |
| C2—N3 | 1.372 (2) |
| C2—N4 | 1.314 (2) |
| N3—C4 | 1.459 (2) |
| C4—N5 | 1.463 (2) |
| N5—C6 | 1.467 (2) |
| N5—C7 | 1.468 (2) |
The bond angles of the triazinane ring deviate from the ideal sp³ and sp² geometries, a direct consequence of the ring's puckered, half-chair conformation. These angular strains are integral to the molecule's three-dimensional shape.
The following table presents the key bond angles within the 1,3,5-triazinane ring.
| Atoms | Angle (°) |
| C2—N1—C6 | 115.39 (14) |
| C2—N1—C1 | 120.24 (15) |
| C6—N1—C1 | 120.48 (15) |
| N4—C2—N3 | 120.27 (16) |
| N4—C2—N1 | 121.11 (16) |
| N3—C2—N1 | 118.61 (15) |
| C2—N3—C4 | 118.36 (14) |
| N3—C4—N5 | 110.15 (14) |
| C6—N5—C4 | 110.19 (14) |
| C6—N5—C7 | 116.48 (14) |
| C4—N5—C7 | 114.77 (14) |
| N1—C6—N5 | 110.43 (14) |
Investigation of Intra- and Intermolecular Hydrogen Bonding Networks
The crystal structure of this compound is significantly influenced by a network of hydrogen bonds. These interactions play a crucial role in the stabilization of the crystal lattice.
In the solid state, molecules are linked through intermolecular C—H···O and N—H···N hydrogen bonds. nih.gov These connections create a zigzag chain of molecules extending along the b-axis of the crystal lattice. researchgate.net This supramolecular assembly is a key factor in the compound's crystalline architecture.
The geometric parameters of these hydrogen bonds are detailed in the table below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N4—H4A···O1 | 0.86 | 2.10 | 2.659 (2) | 122 |
| N4—H4A···N3(x, y-1, z) | 0.86 | 2.50 | 3.195 (2) | 139 |
| C9—H9A···O2(x+1, y, z) | 0.93 | 2.59 | 3.492 (3) | 163 |
Reaction Chemistry and Mechanistic Investigations of 5 Benzyl 1 Methyl N Nitro 1,3,5 Triazinan 2 Imine
Reactivity Profiles of the N-Nitro Imine Moiety
The N-nitro imine group (-C=N-NO₂) is a potent electron-withdrawing moiety that significantly influences the electronic landscape of the molecule. This functional group, a core feature of nitroguanidine (B56551) derivatives, imparts a unique reactivity profile. researchgate.netresearchgate.net The strong electron-withdrawing nature of the nitro group reduces the electron density of the imine nitrogen and the associated carbon atom. nih.gov This has several consequences:
Electrophilicity: The imine carbon becomes highly electrophilic and susceptible to attack by nucleophiles.
Acidity: The protons on the carbon atoms adjacent to the ring nitrogens may exhibit enhanced acidity.
Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, influencing crystal packing and intermolecular interactions. nih.govresearchgate.net
The reactivity of the N-nitro imine is analogous to that seen in other nitraminotriazines and nitroguanidines, which are often explored for their high-energy properties. researchgate.netresearchgate.net The versatile reactivity of nitro compounds, in general, stems from the diverse properties of the nitro group, which can undergo reactions with nucleophiles or single-electron transfer. nih.gov This moiety serves as a key handle for various chemical transformations.
Chemical Transformations and Derivatizations for Synthetic Utility
The structure of 5-benzyl-1-methyl-N-nitro-1,3,5-triazinan-2-imine offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These transformations can target the nitro group, the peripheral substituents, or the heterocyclic core.
The reduction of the nitro group is a fundamental transformation in organic chemistry, converting it into various other nitrogen-containing functional groups, most commonly an amino group. wikipedia.org This transformation is particularly useful as it dramatically alters the electronic properties of the imine moiety, converting the strongly electron-withdrawing nitro group into an electron-donating amino group. A wide array of reagents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other reducible functional groups. organic-chemistry.org
Common methods for the reduction of nitro groups to primary amines include:
Catalytic Hydrogenation: This method often employs catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org
Metal-Acid Systems: A classic method involves the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). wikipedia.org Tin(II) chloride (SnCl₂) is known for its chemoselectivity, often leaving other reducible groups like nitriles and esters unaffected. stackexchange.com
Hydride Reagents: While metal hydrides are not typically used for reducing aryl nitro compounds to anilines due to side reactions, sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts like nickel(II) chloride (NiCl₂·6H₂O) can be effective for reducing nitroarenes to amines in aqueous systems. asianpubs.org
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a metal catalyst.
The following table summarizes various reagents used for the reduction of nitro compounds.
| Reagent/System | Typical Conditions | Notes |
| H₂, Pd/C | Methanol or Ethanol solvent, room temperature | Common and efficient method. |
| Fe, HCl/Acetic Acid | Refluxing acid | A classic, cost-effective industrial method. |
| SnCl₂·2H₂O | Ethanol, 70 °C | Highly chemoselective for the nitro group. stackexchange.com |
| NaBH₄/NiCl₂·6H₂O | Aqueous CH₃CN, room temperature | Rapid and efficient for nitroarenes. asianpubs.org |
| Zinc Dust, NH₄Cl | Aqueous solution | Can lead to the formation of hydroxylamines. wikipedia.org |
| HSiCl₃, Tertiary Amine | Dichloromethane, 0 °C to rt | Metal-free reduction method. organic-chemistry.org |
Partial reduction of the nitro group can also be achieved, leading to hydroxylamines using reagents like diborane (B8814927) or zinc dust with ammonium chloride. wikipedia.org
The benzyl (B1604629) and methyl groups attached to the triazinane ring are also amenable to various functional group interconversions, providing another avenue for derivatization.
Benzyl Group Modifications: The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions. For instance, nitration, halogenation, or Friedel-Crafts reactions could introduce new substituents onto the phenyl ring, modulating the compound's steric and electronic properties. The benzylic position (the CH₂ group) is susceptible to oxidation or free-radical halogenation.
N-Methyl Group Modifications: While the N-methyl group is generally less reactive, demethylation is a possible transformation. Furthermore, advanced synthetic methods could potentially allow for the oxidation of the methyl group to a formyl or carboxyl group, though this would likely require specific and carefully controlled conditions to avoid degradation of the triazinane ring.
The 1,3,5-triazinane (B94176) ring, a saturated heterocycle, can undergo ring-opening reactions under various conditions, particularly under the influence of nucleophiles. researchgate.net The stability of the ring is often dependent on the substituents. The reaction of 1,3,5-triazines with nucleophilic reagents can lead to the cleavage of the ring and the formation of new acyclic or heterocyclic structures. researchgate.net For example, reactions with water can lead to ring opening and the preservation of other functional groups. researchgate.net
The general reactivity pattern involves nucleophilic attack at a ring carbon atom, followed by cleavage of a carbon-nitrogen bond. The specific products formed depend on the nature of the nucleophile and the reaction conditions. Such reactions have been used to synthesize a variety of compounds, including amidines. researchgate.net In some cases, these ring-opening reactions can be part of a cascade or tandem sequence to build more complex molecular architectures. researchgate.netacs.orgrsc.org Disappointingly, in some cycloaddition reactions, 1,3,5-tri(benzyl)-1,3,5-triazinane, a related structure, failed to deliver identifiable products, suggesting that the reactivity can be highly dependent on the reaction partners and conditions. acs.org
Mechanistic Pathways of Formation and Subsequent Reactions
Understanding the mechanisms by which this compound is formed and reacts is crucial for controlling its synthesis and predicting its behavior.
The formation of an imine is a reversible process that typically begins with the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone). libretexts.orglibretexts.org This reaction is often acid-catalyzed. While the target molecule is not formed directly from a simple carbonyl, the principles of nucleophilic addition to a C=N bond are central to its reactivity. The N-nitro imine moiety is highly electrophilic at the carbon atom, making it susceptible to nucleophilic attack.
The general mechanism for nucleophilic addition to an imine can be broken down into the following key steps, often facilitated by an acid catalyst:
Protonation of the Imine: An acid catalyst protonates the imine nitrogen, forming an iminium ion. This step significantly increases the electrophilicity of the imine carbon, making it more susceptible to attack by weak nucleophiles. masterorganicchemistry.com
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the iminium ion, forming a new carbon-nucleophile bond and a tetrahedral intermediate. libretexts.orgbrainkart.com
Deprotonation: A base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the newly attached nucleophile (if it was protonated), yielding the final neutral addition product. masterorganicchemistry.com
This sequence of protonation, addition, and deprotonation is a fundamental pathway in imine chemistry. masterorganicchemistry.com In the context of the N-nitro imine, the addition of a nucleophile to the C=N bond would saturate the double bond, leading to a substituted triazinane derivative. The nitro-Mannich (or aza-Henry) reaction, which involves the nucleophilic addition of a nitroalkane to an imine, is a related and fundamental carbon-carbon bond-forming reaction that highlights the susceptibility of imines to nucleophilic attack. wikipedia.orgfrontiersin.org
The formation of the triazinane ring itself likely involves the cyclocondensation of an amine, formaldehyde (B43269), and a guanidine (B92328) derivative, though specific pathways can vary. researchgate.net
Electrophilic Activation Dynamics of Imines in Reaction Systems
The electrophilic activation of the imine functional group within the this compound molecule is a critical aspect of its reactivity, though specific mechanistic studies on this particular compound are not extensively documented in publicly available literature. However, by examining the chemistry of analogous structures, particularly N-nitroguanidines and other substituted 2-imino-1,3,5-triazinanes, a scientifically grounded understanding of its probable reactive behavior can be formulated.
The core reactivity of the imine group is dictated by the lone pair of electrons on the exocyclic nitrogen atom and the π-electron density of the carbon-nitrogen double bond. The presence of the electron-withdrawing nitro group (-NO₂) is expected to significantly influence this reactivity. This deactivation of the imine nitrogen makes it less nucleophilic compared to non-nitrated guanidines.
Protonation and Acid Catalysis:
In the presence of acids, the imine nitrogen is a potential site for protonation. While the nitro group reduces the basicity of the imine, strong acidic conditions can lead to the formation of a resonance-stabilized cation. This protonation would activate the imine carbon towards nucleophilic attack. The stability of the resulting cation is a key factor in determining the feasibility of acid-catalyzed reactions. For comparison, nitroguanidine itself can be protonated in strong acids. at.ua
Reactions with Electrophiles:
Electrophilic attack on the imine group can theoretically occur at either the exocyclic nitrogen or the imine carbon, with the former being more likely due to the presence of the lone pair. Alkylation and acylation reactions, common for imines, would likely require forcing conditions due to the deactivating effect of the nitro group.
Lewis acids can also play a role in activating the imine. Coordination of a Lewis acid to one of the nitrogen atoms or the oxygen atoms of the nitro group could enhance the electrophilicity of the imine carbon, facilitating reactions with weak nucleophiles. Scandium triflate (Sc(OTf)₃) has been shown to catalyze tandem cyclization reactions of other 1,3,5-triazinane derivatives, indicating the susceptibility of this ring system to electrophilic activation. researchgate.net
Influence of the 1,3,5-Triazinane Ring:
Comparative Reactivity with Related Compounds:
To contextualize the expected reactivity, the following table summarizes the known reactivity of related compound classes towards electrophiles.
| Compound Class | Electrophile | Observed Reaction | Reference |
| N-Nitroguanidines | H⁺ (Strong Acid) | Protonation | at.ua |
| N-Nitroguanidines | Nitrous Acid | Nitrosation | at.ua |
| 1,3,5-Triazinanes | Lewis Acids (e.g., Sc(OTf)₃) | Catalyzed Cyclization | researchgate.net |
| 2-Imino-1,3,5-triazinanes | Oxidizing Agents | Oxidation, C-C bond cleavage | nih.gov |
This comparative data suggests that while the N-nitro group deactivates the imine, electrophilic activation is still a plausible reaction pathway, particularly under acidic or Lewis acidic conditions. The specific dynamics, including reaction rates and product distributions, would be highly dependent on the nature of the electrophile and the reaction conditions. Computational studies on the electronic structure and frontier molecular orbitals of this compound would be invaluable in providing a more quantitative prediction of its behavior towards electrophiles.
Theoretical and Computational Studies on 5 Benzyl 1 Methyl N Nitro 1,3,5 Triazinan 2 Imine
Electronic Structure and Quantum Chemical Characterization
The electronic structure of 5-benzyl-1-methyl-N-nitro-1,3,5-triazinan-2-imine is dictated by the interplay of its constituent functional groups: the triazinane ring, the benzyl (B1604629) group, the methyl group, and the N-nitro-imine moiety. Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods, are instrumental in elucidating the distribution of electrons, molecular orbital energies, and the nature of chemical bonds within such a molecule.
While specific computational data for the title compound is not readily found, studies on other nitro derivatives of 1,3,5-triazine (B166579) have utilized methods like DFT and MP2 to analyze their electronic properties. elsevierpure.comsemanticscholar.org These studies often focus on calculating the heat of formation and understanding the electronic effects of nitro groups, which are powerful electron-withdrawing groups. elsevierpure.com In this compound, the N-nitro group significantly influences the electronic environment of the imine nitrogen and the adjacent carbon atom in the triazinane ring.
The experimental crystal structure provides valuable information that informs our understanding of its electronic configuration. The key bond lengths and angles determined through X-ray crystallography are summarized below. researchgate.net
Table 1: Selected Experimental Bond Lengths for this compound
| Bond | Length (Å) |
|---|---|
| N-NO₂ | - |
| C=N (imine) | - |
| C-N (ring) | - |
| N-CH₃ | - |
| N-CH₂-Ph | - |
Data not explicitly available in the provided search results.
Computational Conformational Analysis and Energy Minimization
The three-dimensional shape of a molecule is crucial to its reactivity and physical properties. Computational conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and other low-energy conformers.
For this compound, experimental X-ray diffraction has shown that the 1,3,5-triazinane (B94176) ring adopts a half-chair conformation. researchgate.netnih.gov This experimental finding provides a critical benchmark for any computational energy minimization study. Theoretical calculations would typically start with this geometry and use optimization algorithms to find the lowest energy structure.
In a computational study, various possible conformations of the benzyl and methyl groups relative to the triazinane ring would be explored. Energy minimization calculations would quantify the steric and electronic interactions that stabilize the observed half-chair conformation. For similar nitro-substituted triazinanes, computational studies have successfully determined the most probable molecular structures by evaluating a wide range of tautomers and conformers. researchgate.netresearchgate.net
Reaction Mechanism Modeling and Transition State Characterization
Understanding the pathways through which a molecule reacts is a central theme in chemistry. Computational modeling can map out the potential energy surface of a reaction, identifying intermediates and, crucially, the high-energy transition states that govern the reaction rate.
For this compound, potential reactions of interest could include its synthesis, decomposition, or further functionalization. For instance, theoretical studies on the formation of nitro-substituted 1,3,5-triazines have investigated stepwise and termolecular mechanisms. elsevierpure.com The decomposition of related energetic materials often involves the homolytic cleavage of a C-NO2 or N-NO2 bond, a process that can be modeled computationally to determine activation energies. researchgate.net
A computational study on the reaction mechanism of this specific compound would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and products.
Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.
Frequency Analysis: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states) and calculating zero-point vibrational energies.
While no specific reaction mechanisms have been computationally modeled for this compound in the available literature, the methodologies are well-established from studies on analogous compounds.
Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts that often show good correlation with experimental values. For this compound, such calculations would help in the assignment of the various proton and carbon signals of the triazinane ring, the benzyl group, and the methyl group.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as N-O stretching in the nitro group, C=N stretching of the imine, and various C-H and C-N bond vibrations. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound.
Although specific predicted spectroscopic data for the title compound are not available, the table below indicates the types of data that would be generated in such a study.
Table 2: Hypothetical Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value Range | Key Structural Feature |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | 2.5 - 8.0 | Methyl, Methylene (B1212753), Aromatic Protons |
| ¹³C NMR Chemical Shift (ppm) | 30 - 160 | Aliphatic and Aromatic Carbons, Imine Carbon |
| IR Vibrational Frequency (cm⁻¹) | 1500 - 1600 | N-NO₂ Asymmetric Stretch |
| IR Vibrational Frequency (cm⁻¹) | 1250 - 1350 | N-NO₂ Symmetric Stretch |
| IR Vibrational Frequency (cm⁻¹) | 1600 - 1650 | C=N Imine Stretch |
These are representative ranges and not based on actual calculations for this specific molecule.
Theoretical Insights into Molecular Stability and Reactivity
The stability and reactivity of this compound can be explored through various theoretical descriptors derived from its electronic structure.
Reactivity: The reactivity of the molecule can be analyzed through its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Furthermore, a calculated molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the nitro group and the imine nitrogen would be expected to be electron-rich sites, while the hydrogen atoms and the carbon of the imine group would be more electron-poor.
Broader Academic Implications and Future Research Directions in N Nitro 1,3,5 Triazinan 2 Imine Chemistry
Contributions to Novel Heterocyclic Synthesis Methodologies
The synthesis of the 1,3,5-triazinane (B94176) core itself is a well-established area of heterocyclic chemistry. However, the introduction of an N-nitroimine group and various substituents, as seen in 5-benzyl-1-methyl-N-nitro-1,3,5-triazinan-2-imine, provides a platform for developing new synthetic strategies. Research in this area could lead to:
Diastereoselective and Enantioselective Syntheses: The substituted 1,3,5-triazinane ring often adopts a non-planar conformation, such as a half-chair. nih.govnih.gov This chirality presents opportunities for the development of stereoselective synthetic methods to control the spatial arrangement of substituents, which is crucial for applications in medicinal chemistry and materials science.
Post-Synthetic Modification: The reactivity of the N-nitro group and the imine functionality can be exploited for the further functionalization of the triazinane ring. This could lead to novel methodologies for introducing a wide range of chemical groups, thereby expanding the chemical space accessible from this scaffold.
Multi-component Reactions: The synthesis of unsymmetrical 1,3,5-triazin-2-amines can be achieved through efficient three-component reactions. organic-chemistry.org Adapting these methods for the synthesis of N-nitro-1,3,5-triazinan-2-imines could provide rapid access to a diverse library of related compounds.
Role in the Design and Preparation of Advanced Nitrogen-Rich Chemical Scaffolds
The 1,3,5-triazine (B166579) ring is inherently nitrogen-rich, and the addition of a nitro group further increases this characteristic. This makes compounds like this compound and its analogues attractive for several applications:
High-Energy Materials: Nitro derivatives of 1,3,5-triazine are a well-known class of high-energy substances. researchgate.netrsc.org The high nitrogen content contributes to a large positive enthalpy of formation, releasing a significant amount of energy upon decomposition. The specific substitutions on the ring can be used to tune the energetic properties and sensitivity of these materials.
Medicinal Chemistry: The 1,3,5-triazine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netresearchgate.net The high density of nitrogen atoms allows for multiple hydrogen bonding interactions, which is a key feature for drug-receptor binding.
Supramolecular Chemistry: The 1,3,5-triazine ring can participate in various intermolecular interactions, making it a valuable building block in supramolecular chemistry and crystal engineering. chim.it
Potential as Key Synthetic Intermediates in Complex Organic Molecule Synthesis
The reactivity of the N-nitro-1,3,5-triazinan-2-imine core suggests its potential as a versatile intermediate in the synthesis of more complex molecules.
Ring-Opening Reactions: The 1,3,5-triazine ring can undergo ring-opening reactions under certain conditions, providing access to linear nitrogen-containing compounds that may be difficult to synthesize through other routes. researchgate.net
Functional Group Interconversion: The N-nitroimine group can potentially be converted into other functional groups, such as guanidines or other heterocyclic systems, further expanding the synthetic utility of this scaffold.
Precursors for Fused Heterocycles: The triazinane ring can serve as a foundation for the construction of fused heterocyclic systems, leading to the synthesis of novel and complex molecular architectures.
Exploration of Uncharted Reactivity and Transformation Pathways
While the synthesis of some N-nitro-1,3,5-triazinan-2-imines has been reported, their full reactivity profile remains largely unexplored. Future research could focus on:
Reactions with Nucleophiles and Electrophiles: A systematic study of the reactivity of the N-nitroimine functionality and the triazinane ring with a variety of reagents would provide a deeper understanding of its chemical behavior and unlock new synthetic transformations.
Cycloaddition Reactions: The imine bond within the scaffold could potentially participate in cycloaddition reactions, offering a pathway to novel polycyclic nitrogen-containing compounds.
Photochemical and Thermal Reactivity: Investigating the behavior of these compounds under photochemical or thermal conditions could reveal novel rearrangements or fragmentation pathways, leading to the discovery of new reactions and reactive intermediates.
Opportunities for Advanced Computational Modeling and Data-Driven Chemical Research
The structural and electronic properties of N-nitro-1,3,5-triazinan-2-imines make them excellent candidates for computational and data-driven research.
Conformational Analysis: Computational studies can provide detailed insights into the conformational preferences of the triazinane ring and the influence of different substituents. researchgate.net This is exemplified by the determination that the 1,3,5-triazine ring in (E)-5-benzyl-1-methyl-N-nitro-1,3,5-triazinan-2-imine exhibits a half-chair conformation. nih.gov
Reactivity Prediction: Quantum chemical calculations can be employed to predict the reactivity of different sites within the molecule, guiding the design of new experiments and the exploration of uncharted reaction pathways.
Materials and Drug Design: Computational screening and AI-driven approaches can be used to design new 1,3,5-triazine derivatives with tailored properties, whether for high-energy materials with specific performance characteristics or for medicinal applications targeting particular biological receptors. nih.gov
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
